2-Cyclopropylalanine hydrate
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Overview
Description
2-Cyclopropylalanine hydrate is a chemical compound that has garnered significant interest in scientific research due to its unique chemical structure and potential biological activities. This compound is a derivative of alanine, where the side chain is replaced by a cyclopropyl group, making it structurally distinct from other amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylalanine hydrate typically involves the cyclopropanation of alanine derivatives. One common method is the reaction of an alanine derivative with a cyclopropylating agent under controlled conditions. The reaction conditions often include the use of a base to deprotonate the alanine derivative, followed by the addition of the cyclopropylating agent.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylalanine hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted cyclopropylalanine derivatives .
Scientific Research Applications
2-Cyclopropylalanine hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in protein synthesis and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as an antifungal agent and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyclopropylalanine hydrate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes involved in amino acid and protein biosynthesis, leading to growth inhibition of fungal organisms. The compound’s unique structure allows it to bind to these enzymes and block their activity, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Cyclopropylalanine hydrate include:
- Cyclopropylglycine
- Cyclopropylserine
- Cyclopropylthreonine
Uniqueness
What sets this compound apart from these similar compounds is its specific cyclopropyl substitution on the alanine backbone, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-amino-2-cyclopropylpropanoic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.H2O/c1-6(7,5(8)9)4-2-3-4;/h4H,2-3,7H2,1H3,(H,8,9);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKUPKMRFJIMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C(=O)O)N.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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